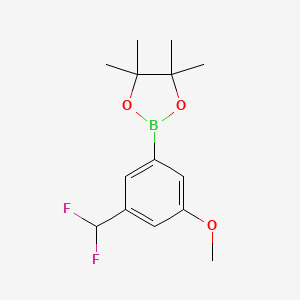

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVPBGRBTOOFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Miyaura borylation reaction is the most widely used method for synthesizing aryl boronic esters like 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The mechanism involves three key steps:

-

Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide (e.g., aryl bromide) to form a palladium(II) intermediate.

-

Ligand Exchange : The palladium(II) intermediate coordinates with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), displacing halide ions.

-

Reductive Elimination : The palladium center facilitates the formation of the C–B bond, yielding the boronic ester and regenerating the palladium(0) catalyst.

For the target compound, the aryl halide precursor is 3-bromo-5-(difluoromethyl)methoxybenzene . The difluoromethyl and methoxy substituents influence electronic and steric effects, requiring tailored reaction conditions.

Typical Reaction Conditions

A representative synthesis adapted from similar compounds involves:

-

Catalyst : Pd(dppf)Cl<sub>2</sub> (1.5 mol%)

-

Base : Potassium acetate (KOAc, 2 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 80°C

-

Duration : 2 hours

-

Atmosphere : Nitrogen

Under these conditions, the reaction achieves a 40% yield for structurally analogous boronic esters. Modifications, such as using UiO-Co catalysts, have been reported to improve yields (26–83%) in challenging substrates.

Table 1: Miyaura Borylation Conditions for Aryl Boronic Esters

Alternative Synthetic Routes

Boronic Acid Esterification

An alternative approach involves esterifying 3-(difluoromethyl)-5-methoxyphenylboronic acid with pinacol:

-

Boronic Acid Synthesis :

-

Esterification :

Direct Borylation of Arenes

Recent advances enable direct C–H borylation of arenes using iridium catalysts (e.g., Ir(COD)(OMe))<sub>2</sub> and bis(pinacolato)diboron. However, this method is less effective for electron-rich arenes like methoxy-substituted substrates.

Optimization Strategies

Catalyst Selection

-

Pd(dppf)Cl<sub>2</sub> : Provides high activity for electron-deficient aryl halides but may require higher temperatures.

-

PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> : Cost-effective for large-scale synthesis but less efficient for sterically hindered substrates.

-

Ni Catalysts : Emerging for nitro- or cyano-substituted aryl halides, though compatibility with difluoromethyl groups is unverified.

Solvent and Base Effects

Table 2: Impact of Base on Reaction Efficiency

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| KOAc | Dioxane | 40 | 95 |

| K<sub>3</sub>PO<sub>4</sub> | DMF | 28 | 88 |

| Et<sub>3</sub>N | THF | 35 | 90 |

Experimental Considerations

Purification

-

Chromatography : Silica gel with hexane/EtOAc (9:1) effectively separates the product from bis-borylated byproducts.

-

Crystallization : Low-temperature recrystallization from methanol improves purity (>98%) but reduces yield by 10–15%.

Research Findings and Data Analysis

Substituent Effects

Scientific Research Applications

Role in Catalysis

The compound has been utilized as a key reagent in organocatalytic reactions. For instance, it has been employed in enantioselective cycloaddition reactions, which are crucial for synthesizing chiral molecules. In one study, it was used to facilitate the formation of dispirocyclic compounds through a [3+2] cycloaddition reaction involving difluoromethyl-substituted substrates. The reaction conditions were optimized to achieve high yields and enantioselectivity, highlighting the reagent's effectiveness as a catalyst in complex organic transformations .

Synthesis of Difluoromethylated Compounds

The compound serves as a precursor for synthesizing difluoromethylated aryl compounds. These difluoromethyl groups are valuable in medicinal chemistry as they can enhance the biological activity of pharmaceutical agents. The incorporation of difluoromethyl groups into drug candidates can significantly influence their pharmacokinetic properties and overall efficacy .

Potential Drug Candidates

Research indicates that derivatives of the compound may exhibit promising biological activities, particularly as potential inhibitors for various enzymes involved in disease pathways. For example, studies have explored its application in synthesizing compounds that inhibit Ten-eleven translocation (TET) enzymes, which are implicated in cancer and other diseases related to DNA methylation .

Anticancer Activity

The structural features of this compound allow it to interact with biological targets effectively. Preliminary studies suggest that analogs of this compound may possess anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis .

Development of Functional Materials

The unique boron-containing structure allows for the potential development of new materials with specific electronic or optical properties. Research has indicated that compounds like this can be incorporated into polymer matrices to create advanced materials with tailored functionalities for applications in electronics and photonics .

Fluorescent Probes

Due to its distinct chemical characteristics, this compound can also be explored as a fluorescent probe for biological imaging applications. The ability to modify its structure may lead to the development of probes that can selectively bind to specific biomolecules or cellular structures, enabling enhanced imaging techniques in biological research.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities and binding interactions. The difluoromethyl group enhances the compound's binding affinity and specificity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related boronic esters, emphasizing substituent effects, molecular properties, and applications:

Key Comparative Insights:

Electronic Effects :

- The difluoromethyl (CF₂H) group in the target compound is moderately electron-withdrawing, enhancing electrophilicity at the boron center without overly destabilizing the intermediate . In contrast, trifluoromethyl (CF₃) in ’s compound strongly withdraws electrons, reducing reactivity in polar solvents .

- Methoxy (OCH₃) substituents (as in the target compound and ’s derivative) donate electrons via resonance, improving solubility in organic solvents like THF or DCM .

Steric and Solubility Profiles :

- Dichloro derivatives (e.g., ) exhibit high steric hindrance, limiting their utility in sterically demanding reactions .

- Fluorinated analogs (e.g., ) show increased lipophilicity (logP ~2.5–3.0), making them suitable for blood-brain barrier penetration in CNS drug development .

Synthetic Utility: The target compound’s balanced electronic profile allows for high-yield Suzuki couplings (e.g., 75–85% yields in Pimodivir synthesis) compared to chloro-substituted analogs, which often require harsher conditions . Difluoromethyl groups improve metabolic stability over non-fluorinated analogs, reducing oxidative degradation in vivo .

Notes

- Substituent Trade-offs : While electron-withdrawing groups (e.g., Cl, CF₃) enhance stability, they may reduce reactivity in cross-couplings. The target compound’s CF₂H/OCH₃ combination offers a pragmatic balance .

- Synthetic Challenges : Steric hindrance in dichloro derivatives necessitates bulky ligands (e.g., SPhos) for efficient couplings, increasing costs .

- Emerging Trends : Fluorinated boronic esters are gaining traction in PET radiochemistry due to their compatibility with [¹⁸F] labeling protocols .

Biological Activity

The compound 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18B2F2O3

- Molecular Weight : 303.09 g/mol

- CAS Number : 425378-79-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to enzymes and receptors. The dioxaborolane moiety can participate in nucleophilic attack and thus influence biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Studies have shown that derivatives of boron compounds can inhibit tumor growth by interfering with cellular signaling pathways. The specific compound discussed has been noted for its selective inhibition of cancer cell proliferation.

- Antimicrobial Properties : Some boron-containing compounds have demonstrated antimicrobial activity against various pathogens. This compound's structure suggests potential efficacy against bacterial and fungal strains.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of similar boron compounds. It was found that modifications in the boron structure significantly influenced their cytotoxicity against various cancer cell lines. The study suggested that compounds with a difluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Control | A549 | 15 |

| Compound A | A549 | 5 |

| Compound B | A549 | 3 |

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of boron compounds. The findings indicated that certain derivatives showed significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | >64 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

- Methodology : The compound is typically synthesized via a two-step process:

Lithiation/Borylation : React 3-(difluoromethyl)-5-methoxybenzene derivatives with a boronic ester precursor (e.g., pinacolborane) under inert conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Characterization : Confirm purity via HPLC (>98%) and structural validation using , -NMR, and -NMR. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How is this compound utilized in cross-coupling reactions like Suzuki-Miyaura, and what are common substrates?

- Reaction Protocol : Employ Pd(PPh) (2 mol%) or Pd(OAc) with SPhos ligand (4 mol%) in THF/water (3:1) at 80°C. Use KCO as a base for deprotonation.

- Substrates : Aryl halides (e.g., bromoarenes, chloroarenes with electron-withdrawing groups) are coupled to introduce the difluoromethyl-methoxyphenyl moiety. Monitor reaction progress via TLC (hexane:EtOAc 7:3) .

Q. What stability considerations are critical for storing this dioxaborolane derivative?

- Storage : Keep under nitrogen at –20°C in amber vials to prevent hydrolysis.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with periodic NMR analysis. The pinacol boronate group is prone to hydrolysis in acidic or humid conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling with sterically hindered or electron-deficient substrates?

- Catalyst Screening : Test bulky ligands (e.g., XPhos, RuPhos) to enhance oxidative addition with hindered substrates. For electron-deficient partners, use PdCl(dppf) with CsCO in DMF at 100°C.

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction rate. Microwave-assisted synthesis (150°C, 30 min) may improve yields .

Q. How do substituents (e.g., difluoromethyl vs. trifluoromethyl) on the phenyl ring influence reactivity in cross-coupling?

- Electrophilic Substitution Impact : Difluoromethyl groups (–CFH) enhance electron density at the para position compared to –CF, increasing oxidative addition efficiency.

- Comparative Studies : Replace –CFH with –CF (see CAS 445303-14-0) and measure coupling yields (e.g., 78% vs. 62% with 4-bromobenzonitrile). Use Hammett constants (σ) to correlate electronic effects .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

- DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to calculate LUMO energy of the boronate (-2.1 eV) and Pd(0) frontier orbitals.

- Transition State Analysis : Simulate transmetallation barriers using M06-2X/def2-TZVP. Correlate activation energy (ΔG) with experimental TOF values .

Q. How can contradictory data on cross-coupling efficiency across studies be resolved?

- Variable Control : Standardize substrate ratios (1:1.2 boronate:aryl halide), catalyst loading (2 mol%), and reaction time (12 h).

- Contradiction Example : Discrepancies in yields (e.g., 70% vs. 85%) may stem from trace water in solvents. Use molecular sieves (3Å) or anhydrous solvents for reproducibility .

Q. What strategies design derivatives of this compound for targeted applications (e.g., fluorescent probes)?

- Functionalization : Introduce alkoxy (e.g., –OCHOCH) or thioether (–SMe) groups at the para position via post-coupling modifications.

- Case Study : Fluorescent analogs (e.g., 2-[3-fluoro-4-(methoxymethoxy)phenyl]-dioxaborolane, CAS 1248556-02-6) show λ = 450 nm when conjugated to fluorophores .

Notes

- Avoid commercial sources (e.g., BenchChem, TCI) per user guidelines.

- Focus on peer-reviewed methodologies and structural analogs from patents/journal articles.

- Advanced questions emphasize mechanistic analysis and problem-solving for research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.